4-isothiocyanato-N-phenylaniline

Overview

Description

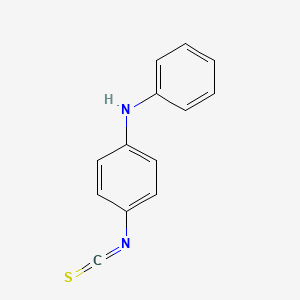

4-Isothiocyanato-N-phenylaniline is an aromatic amine derivative featuring a phenyl group attached to an aniline backbone, with an isothiocyanate (–N=C=S) functional group at the para position. This compound is structurally distinct due to the electron-withdrawing nature of the isothiocyanate group, which influences its reactivity and physicochemical properties. Isothiocyanates are widely utilized in organic synthesis, bioconjugation (e.g., protein labeling), and materials science due to their ability to form stable thiourea adducts with amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

One-Pot Process: A general and facile one-pot process involves the preparation of isothiocyanates from primary amines under aqueous conditions.

Replacement Reaction: Another efficient method for the synthesis of isothiocyanates involves the replacement reaction of phenyl isothiocyanate and the corresponding amines.

Industrial Production Methods

The replacement reaction method mentioned above has advantages such as low toxicity, low cost, safety, fewer by-products, and simplicity, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-phenylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Solvents: Dimethylbenzene and other organic solvents are often used in these reactions.

Catalysts: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to enhance the reaction rate.

Major Products

The major products formed from these reactions include various thiourea derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

4-Isothiocyanato-N-phenylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-isothiocyanato-N-phenylaniline exerts its effects involves its interaction with biological molecules. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of specific enzymes and the modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Isothiocyanates

4-Fluorophenyl Isothiocyanate

- Structural Differences : Replaces the N-phenylaniline moiety with a fluorine substituent at the para position.

- Applications : Primarily used in organic synthesis and as a crosslinker in peptide chemistry.

- Hazards : Classified as a skin/eye irritant, with handling requiring protective equipment .

Table 1: Comparison of Isothiocyanate Derivatives

Comparison with Isocyanide Analogs

Compounds such as 4-isocyano-2-nitro-N,N-dipropylaniline (3a) () highlight functional group differences:

- Functional Group : Isocyanides (–N≡C) vs. isothiocyanates (–N=C=S).

- Synthesis : Isocyanides are synthesized via dehydration of formamides, whereas isothiocyanates often require sulfur-containing reagents (e.g., thiophosgene) .

- Spectroscopic Data :

- 1H NMR : Isocyanides exhibit deshielded aromatic protons (e.g., δ 8.2–8.5 ppm in 3a) due to nitro groups, while isothiocyanates show distinct thiocarbonyl carbon signals in 13C NMR (~125–135 ppm for –N=C=S) .

- Melting Points : Isocyanide derivatives like 3a melt at 89–91°C, whereas isothiocyanates generally have higher melting points due to stronger intermolecular interactions .

Comparison with Aniline Derivatives (e.g., 4-Methoxy-2-methyl-N-phenylaniline)

- Substituent Effects : Methoxy (–OCH₃) and methyl (–CH₃) groups in 4-methoxy-2-methyl-N-phenylaniline are electron-donating, contrasting with the electron-withdrawing isothiocyanate group.

- Applications : Methoxy/methyl derivatives are intermediates in agrochemicals and dyes, whereas isothiocyanates are preferred for covalent bonding applications .

- Synthetic Routes : Methoxy derivatives often employ Ullmann or Buchwald-Hartwig couplings, while isothiocyanates require thiocarbonyl introduction .

Comparison with Azo-Linked Isothiocyanates

4-[(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylaniline ():

- Structure : Integrates an azo (–N=N–) bridge, enabling conjugation and optical properties.

- Applications : Functions as a dye or fluorescent probe, unlike the simpler N-phenylaniline derivative, which is more suited for modular conjugation .

Comparison with Isocyanates (e.g., 4-(Dimethylamino)phenyl Isocyanate)

- Reactivity : Isocyanates (–N=C=O) are more electrophilic than isothiocyanates, reacting faster with nucleophiles like amines and alcohols.

- Hazards : Isocyanates pose higher respiratory risks (e.g., sensitization) compared to isothiocyanates, which are less volatile but still require cautious handling .

Table 2: Functional Group Reactivity and Hazards

Biological Activity

4-Isothiocyanato-N-phenylaniline (also known as phenyl isothiocyanate) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound exerts its biological effects primarily through covalent modification of proteins, particularly those containing cysteine residues. This interaction can lead to alterations in enzyme activity and cellular signaling pathways. The compound's mode of action includes:

- Induction of Apoptosis: It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest: The compound can halt the cell cycle, preventing cancer cells from proliferating.

- Antimicrobial Activity: It triggers oxidative stress responses in bacteria, leading to cell death through mechanisms such as protein aggregation and energy metabolism dysfunction.

Biochemical Pathways

The biological activity of this compound involves several key biochemical pathways:

- Inhibition of Carcinogen Metabolism: It inhibits drug-metabolizing enzymes involved in carcinogen activation, thereby reducing the risk of cancer development.

- Modulation of Transcription Factors: The compound influences transcription factors like NF-κB and Nrf2, which are critical in regulating inflammation and oxidative stress responses.

- Impact on Metabolism: It alters metabolic pathways by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and biosynthesis within cells.

Anticancer Properties

A study demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The compound showed IC50 values significantly below 50 µM, indicating potent activity against cancer cells such as colon adenocarcinoma (LoVo) and ovarian cancer (A2780). Notably, it was found that:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo | 1.92 |

| A2780 | 1.38 |

| MV-4-11 | 0.87 |

| U-937 | 2.02 |

These results suggest that the compound's multimodal mechanism minimizes the risk of resistance commonly observed with conventional chemotherapeutics .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disturbing membrane integrity and inducing stress responses. For instance, phenethyl isothiocyanate (PEITC), structurally similar to this compound, effectively inhibited Shiga toxin production in Escherichia coli by inducing a stringent response that disrupts bacterial growth .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Therapy : In preclinical models, the compound demonstrated significant tumor growth inhibition when administered at specific dosages, showcasing its potential as an adjunct therapy in cancer treatment.

- Infection Control : Research indicates that isothiocyanates can serve as effective agents against antibiotic-resistant bacterial strains, suggesting their utility in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-isothiocyanato-N-phenylaniline, and how can reaction efficiency be optimized?

The synthesis of isothiocyanate derivatives typically involves the reaction of primary amines with thiophosgene or carbonyl chloride. For this compound, a method analogous to phenyl isothiocyanate synthesis can be adapted:

- Procedure : Reflux aniline derivatives with thiophosgene (or carbonyl chloride) in an inert solvent (e.g., benzene) using pyridine or N,N-dimethylformamide (DMF) as a catalyst. Monitor reaction progress via infrared (IR) spectroscopy for the disappearance of the -NH₂ peak (~3300 cm⁻¹) and emergence of the isothiocyanate (-NCS) stretch (~2050 cm⁻¹) .

- Optimization : Use a 10% catalyst (by weight) and control reaction temperature to avoid side products like thioureas. Vacuum distillation of the crude product yields purified isothiocyanate (e.g., 75.2% yield for 4-chlorophenyl isocyanate under similar conditions) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR Spectroscopy : Validate the -NCS group via a strong absorption band at ~2050 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in airtight containers at 0–6°C to minimize decomposition .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of volatile reagents .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Data Collection : Use high-resolution X-ray diffraction data (resolution <1.0 Å) to resolve the -NCS group’s geometry.

- Refinement in SHELXL :

Q. How can derivatization agents enhance the sensitivity of this compound detection in LC/MS/MS?

- Derivatization : React with 4-dimethylamino-1-naphthyl isothiocyanate (DNITC) to form stable thiohydantoin derivatives.

- Sensitivity Gains : DNITC increases signal intensity by up to three orders of magnitude compared to phenyl isothiocyanate. Use a C18 column with acetonitrile/water gradients for separation .

Q. What are the decomposition pathways of this compound under varying storage conditions?

- Thermal Stability : Decomposes above 140°C, forming phenylthiourea derivatives via reaction with trace moisture.

- Light Sensitivity : UV exposure accelerates degradation; store in amber glass under nitrogen .

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

- Triangulation : Cross-validate results using multiple techniques (e.g., HRMS for molecular weight, NMR for functional groups, and X-ray for stereochemistry).

- Iterative Refinement : Adjust crystallographic models to match experimental NMR coupling constants (e.g., J-values for aromatic protons) .

Q. What substitution reactions are feasible at the isothiocyanate group, and how can regioselectivity be controlled?

- Reactivity : The -NCS group reacts with amines to form thioureas (e.g., with aniline derivatives) or with alcohols to form thiolcarbamates.

- Regioselectivity : Use bulky nucleophiles (e.g., tert-butylamine) to minimize steric hindrance at the para position. Monitor reaction progress via thin-layer chromatography (TLC) .

Properties

IUPAC Name |

4-isothiocyanato-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBCNNOSGFINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877103 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-36-8 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.